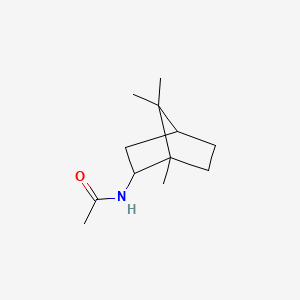
(+-)-endo-N-(2-Bornyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-endo-N-(2-Bornyl)acetamide is an organic compound with the molecular formula C12H21NO. It is a derivative of borneol, a bicyclic organic compound and a terpene derivative. This compound is known for its unique structure, which includes a bornyl group attached to an acetamide moiety. It has applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(2-Bornyl)acetamide typically involves the reaction of borneol with acetic anhydride in the presence of a catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Reaction Time: Several hours to ensure complete conversion
The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product.
Industrial Production Methods
Industrial production of (±)-endo-N-(2-Bornyl)acetamide follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Borneol and acetic anhydride
Catalysts: Industrial-grade acid catalysts
Equipment: Large-scale reactors with temperature control and stirring mechanisms
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-endo-N-(2-Bornyl)acetamide undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of bornyl acetate or camphor derivatives
Reduction: Formation of borneol or isoborneol
Substitution: Formation of various substituted bornyl derivatives
Applications De Recherche Scientifique
(±)-endo-N-(2-Bornyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-cancer properties.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (±)-endo-N-(2-Bornyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Molecular Targets: Enzymes, receptors, and other proteins involved in various biological processes
Pathways: Modulation of signaling pathways, such as those involved in inflammation, pain, and cell proliferation
Comparaison Avec Des Composés Similaires
(±)-endo-N-(2-Bornyl)acetamide can be compared with other similar compounds, such as:
Borneol: A precursor to (±)-endo-N-(2-Bornyl)acetamide with similar structural features but different functional groups.
Isoborneol: A stereoisomer of borneol with different spatial arrangement of atoms.
Bornyl Acetate: An ester derivative of borneol with applications in fragrances and flavors.
Uniqueness
The uniqueness of (±)-endo-N-(2-Bornyl)acetamide lies in its specific structure and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
91690-03-8 |
|---|---|
Formule moléculaire |
C12H21NO |
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide |
InChI |
InChI=1S/C12H21NO/c1-8(14)13-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3,(H,13,14) |
Clé InChI |
PNZAEYAVGJMPAY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1CC2CCC1(C2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11974636.png)



![1-(4-chlorobenzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B11974659.png)

![2-ethoxy-6-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11974667.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974668.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974669.png)
![2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methoxyphenyl)acetamide](/img/structure/B11974688.png)




